N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Overview
Description
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a unique chemical compound with a complex structure. Its configuration includes multiple rings and heteroatoms, giving it a fascinating array of potential interactions and properties. This compound is often explored for its versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be achieved through multi-step organic reactions:
Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole: : This involves cycloaddition reactions, often utilizing azide and alkyne precursors in the presence of copper catalysts (CuAAC).
Synthesis of 1,2,4-thiadiazole ring: : This is typically done through condensation reactions involving hydrazides and thioureas.
Coupling reactions: : The final benzamide linkage is formed through amide bond formation, usually using carbodiimide-based coupling reagents (e.g., EDC, HOBt) under controlled temperatures and pH conditions.
Industrial Production Methods
Scaling up these synthetic steps for industrial production often involves:
Optimization of reaction conditions: : High yields and purity are achieved by refining parameters like temperature, solvent, and time.
Use of continuous flow reactors: : This can enhance reaction efficiency and safety, especially for exothermic or hazardous steps.
Purification techniques: : Employing crystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation at the triazole ring or reduction at the thiadiazole ring, altering its electronic properties.
Substitution Reactions: : The benzamide group can participate in electrophilic substitution, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: : NaBH₄, LiAlH₄ in aprotic solvents.
Substitution: : Electrophilic reagents like halogens in the presence of a Lewis acid.
Major Products
Oxidation products include nitroso or nitro derivatives.
Reduction typically yields amine or hydroxyl derivatives.
Substitution reactions may produce halogenated or nitrated derivatives.
Scientific Research Applications
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide array of applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its multi-functional groups.
Medicine: : Investigated for its potential as a drug candidate, particularly for anti-cancer and anti-microbial properties.
Industry: : Utilized in the development of new materials, including polymers and resins due to its stability and functional versatility.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: : Binding to enzymes or receptors, modifying their activity. The fluorophenyl and triazole groups are particularly significant in these interactions.
Pathways Involved: : Often impacts signaling pathways by inhibiting or activating specific kinases or transcription factors, resulting in altered cellular responses.
Comparison with Similar Compounds
When compared to similar compounds:
N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : The fluorine atom provides different steric and electronic effects compared to chlorine, affecting binding affinity and reactivity.
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: : Bromine's larger size and reactivity can lead to different biological activities and synthetic challenges.
The uniqueness of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide lies in its specific combination of functional groups, offering distinctive properties and applications in various fields.
Properties
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-15(22-24-25(11)14-10-6-5-9-13(14)19)16-20-18(27-23-16)21-17(26)12-7-3-2-4-8-12/h2-10H,1H3,(H,20,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZWUQFRZDATES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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